phenylacetyl-CoA

Vue d'ensemble

Description

- De plus, le phénylacétyl-CoA sert de précurseur dans la synthèse de l'antibiotique pénicilline G, qui est produite par des souches industrielles de Penicillium chrysogenum .

Phénylacétyl-coenzyme A (sel de sodium): . Ces bactéries utilisent le phénylacétate comme seule source de carbone pendant leur croissance dans un milieu minimal.

Méthodes De Préparation

- La voie de synthèse du phénylacétyl-CoA implique des réactions enzymatiques. Plus précisément, l'enzyme phénylacétyl-CoA ligase catalyse la formation de phénylacétyl-CoA en combinant le phénylacétate avec le coenzyme A (CoA).

- Les méthodes de production industrielle peuvent varier, mais la biosynthèse de la pénicilline G repose souvent sur le phénylacétyl-CoA comme intermédiaire essentiel .

Analyse Des Réactions Chimiques

- Le phénylacétyl-CoA participe à diverses réactions, notamment :

Oxydation: Il peut subir des réactions d'oxydation.

Réduction: Des réactions de réduction sont également possibles.

Substitution: Le phénylacétyl-CoA peut subir des réactions de substitution.

- Les réactifs et les conditions communes dépendent du type de réaction spécifique et ne sont pas universellement définis.

- Les principaux produits formés à partir de ces réactions incluraient des dérivés du phénylacétyl-CoA, qui jouent un rôle crucial dans diverses voies métaboliques.

Applications de la recherche scientifique

Chimie: Le phénylacétyl-CoA est essentiel pour la biosynthèse de la pénicilline G, un antibiotique largement utilisé.

Biologie: Il sert d'intermédiaire clé dans le métabolisme bactérien.

Médecine: Comprendre son rôle dans la biosynthèse de la pénicilline aide au développement de médicaments.

Industrie: Des souches industrielles de P. chrysogenum utilisent le phénylacétyl-CoA pour la production de pénicilline.

Mécanisme d'action

- Le phénylacétyl-CoA agit comme une molécule effectrice pour les régulateurs transcriptionnels. Par exemple :

- Dans Thermus thermophilus, il interagit avec le répresseur transcriptionnel de la famille TetR, PaaR.

- Dans E. coli et Pseudomonas, il se lie au régulateur transcriptionnel de la famille GntR, PaaX.

- Ces interactions induisent la dérépression de gènes spécifiques, influençant l'expression des gènes bactériens .

Applications De Recherche Scientifique

Biochemical Pathways and Enzymatic Functions

Phenylacetyl-CoA is primarily produced from phenylacetic acid through the action of phenylacetate-CoA ligase (PaaK). This enzyme catalyzes the conversion of phenylacetic acid to PhAc-CoA, which is a crucial intermediate in several metabolic pathways, including:

- Aromatic Compound Degradation : PhAc-CoA plays a vital role in the catabolism of aromatic compounds in bacteria such as Escherichia coli and Pseudomonas putida. The paaABCDE gene cluster facilitates the hydroxylation and further degradation of PhAc-CoA, integrating it into broader metabolic networks that include β-oxidation pathways .

- Antibiotic Biosynthesis : In fungi like Penicillium chrysogenum, PhAc-CoA is essential for the biosynthesis of penicillin. The phl gene encoding this compound ligase has been shown to enhance penicillin production when overexpressed, indicating that PhAc-CoA levels can be a limiting factor in antibiotic synthesis .

Industrial Applications

The industrial relevance of this compound extends to its use as a biocatalyst in various chemical processes:

- Antibiotic Production : The incorporation of PhAc-CoA in fermentation processes has been linked to increased yields of β-lactam antibiotics like penicillin. Studies demonstrate that manipulating the expression of genes involved in PhAc-CoA metabolism can significantly enhance antibiotic production efficiency .

- Biocatalysis : this compound serves as a substrate for various biocatalytic reactions, including acylation processes that are crucial for synthesizing pharmaceutical compounds. Its ability to activate substituted phenylacetic acids makes it a valuable tool in organic synthesis .

Case Study 1: Enhanced Penicillin Production

In a study examining Penicillium chrysogenum, researchers cloned the phl gene responsible for phenylacetate activation. By overexpressing this gene, they observed a threefold increase in penicillin production due to higher availability of PhAc-CoA. This case underscores the importance of metabolic engineering in optimizing antibiotic biosynthesis .

Case Study 2: Biodegradation of Aromatic Compounds

Research on Pseudomonas putida demonstrated that strains engineered to utilize phenylacetate more efficiently could degrade aromatic pollutants more effectively. The introduction of phenylacetate-CoA ligase activity resulted in enhanced degradation rates, showcasing the potential for bioremediation applications using engineered microbial strains .

Data Tables

The following tables summarize key findings related to the applications and enzymatic activities associated with this compound.

Mécanisme D'action

- Phenylacetyl-CoA acts as an effector molecule for transcriptional regulators. For example:

- In Thermus thermophilus, it interacts with the TetR family transcriptional repressor PaaR.

- In E. coli and Pseudomonas, it binds to the GntR family transcriptional regulator PaaX.

- These interactions induce derepression of specific genes, influencing bacterial gene expression .

Comparaison Avec Des Composés Similaires

- La singularité du phénylacétyl-CoA réside dans son rôle de précurseur de la biosynthèse de la pénicilline G.

- Des composés similaires comprennent d'autres dérivés du CoA impliqués dans diverses voies métaboliques.

Activité Biologique

Phenylacetyl-CoA is a crucial metabolite in various biochemical pathways, particularly in the degradation of aromatic compounds. This article delves into its biological activity, focusing on its enzymatic interactions, significance in metabolic pathways, and implications in health and disease.

Overview of this compound

This compound is formed from phenylacetic acid and coenzyme A through the action of phenylacetate-CoA ligase. It plays a pivotal role in the metabolism of aromatic compounds, particularly in bacteria such as Pseudomonas putida and Escherichia coli. The compound is involved in several metabolic pathways, including those that lead to the synthesis of important biomolecules like penicillin.

Enzymatic Activity

Enzymatic Formation:

this compound is synthesized by phenylacetate-CoA ligase (PCL), which catalyzes the ATP-dependent conversion of phenylacetic acid to this compound. The enzyme exhibits varying catalytic efficiencies depending on the substrate:

| Substrate | kcat/Km (mM⁻¹ s⁻¹) |

|---|---|

| Phenylacetic Acid | 0.23 ± 0.06 |

| Phenylpropionic Acid | 7.8 ± 1.2 |

| Trans-cinnamic Acid | 310 ± 40 |

This data highlights the enzyme's preference for different substrates, indicating its role in metabolic flexibility and adaptation to environmental conditions .

Role in Metabolic Pathways

This compound is integral to several metabolic pathways:

- Degradation of Aromatic Compounds : In bacteria, this compound serves as an intermediate in the degradation of phenolic compounds, facilitating their conversion into simpler substances that can be utilized for energy or further biosynthesis .

- Penicillin Biosynthesis : The phl gene, encoding phenylacetate-CoA ligase, has been shown to enhance penicillin production in Penicillium chrysogenum. Amplification of this gene led to an eightfold increase in ligase activity and a corresponding increase in penicillin yield .

- Urea Cycle Disorders : In clinical settings, this compound plays a role in therapies for urea cycle disorders. Compounds like sodium phenylacetate utilize this metabolite to help reduce toxic ammonia levels by facilitating its excretion as phenylacetylglutamine .

Case Studies

Case Study 1: Penicillin Production Enhancement

In a study involving Penicillium chrysogenum, researchers amplified the phl gene responsible for phenylacetate activation. This genetic modification resulted in a significant increase in both this compound levels and penicillin production, demonstrating the compound's critical role in antibiotic biosynthesis .

Case Study 2: Urea Cycle Disorder Management

Patients with urea cycle disorders treated with sodium phenylbutyrate showed significant reductions in branched-chain amino acids (BCAAs) due to increased utilization of this compound for detoxification processes. This therapeutic approach illustrates the compound's importance in metabolic regulation and detoxification .

Research Findings

Recent studies have explored the biochemical properties and regulatory mechanisms involving this compound:

- Gene Regulation : The expression of genes involved in the synthesis and utilization of this compound is tightly regulated based on substrate availability and cellular needs. For instance, E. coli utilizes a complex operon system to control the expression of enzymes involved in its metabolism .

- Enzyme Characterization : Detailed characterization of PCL has revealed insights into its substrate specificity and catalytic mechanisms, which are crucial for understanding how bacteria adapt to utilize aromatic compounds efficiently .

Propriétés

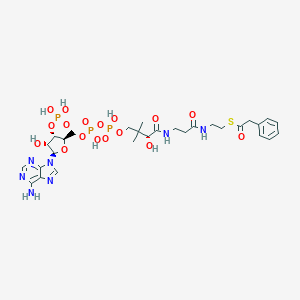

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-phenylethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42N7O17P3S/c1-29(2,24(40)27(41)32-9-8-19(37)31-10-11-57-20(38)12-17-6-4-3-5-7-17)14-50-56(47,48)53-55(45,46)49-13-18-23(52-54(42,43)44)22(39)28(51-18)36-16-35-21-25(30)33-15-34-26(21)36/h3-7,15-16,18,22-24,28,39-40H,8-14H2,1-2H3,(H,31,37)(H,32,41)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44)/t18-,22-,23-,24+,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIGIFDRJFZYEEQ-CECATXLMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42N7O17P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80996770 | |

| Record name | Phenylacetyl CoA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80996770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

885.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phenylacetyl-CoA | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006503 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7532-39-0 | |

| Record name | Phenylacetyl CoA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7532-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylacetyl-coenzyme A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007532390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylacetyl CoA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80996770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylacetyl CoA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CNJ7ZS9RVB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phenylacetyl-CoA | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006503 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.